molecular formula C15H28O6 B12841953 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid

2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid

Cat. No.: B12841953
M. Wt: 304.38 g/mol
InChI Key: KESVJQOAEWTJDS-UHFFFAOYSA-N
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Description

2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C15H28O6. This compound is characterized by the presence of a tert-butoxy group, an oxoheptyl chain, and an ethoxyacetic acid moiety. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid typically involves multiple steps:

    Formation of tert-Butoxycarbonyl (Boc) Group: The initial step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Oxidation: The next step involves the oxidation of the heptyl chain to introduce the oxo group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Ether Formation: The ethoxy group is introduced through an etherification reaction. This involves reacting the intermediate compound with ethylene glycol in the presence of an acid catalyst such as sulfuric acid.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced by reacting the intermediate with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoheptyl chain, to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Sulfuric acid (H2SO4), triethylamine (TEA)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ethers

Scientific Research Applications

2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for drug delivery systems and as a linker in bioconjugation.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. The oxoheptyl chain can undergo oxidation-reduction reactions, while the ethoxyacetic acid moiety can participate in esterification and amidation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(tert-Butoxy)-2-oxoethoxy)acetic acid: Similar structure but with a shorter oxo chain.

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of the tert-butoxy group.

    2-Butoxyethanol: A simpler compound with a butoxy group and an ethanol moiety.

Uniqueness

2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is unique due to its combination of a long oxoheptyl chain, a tert-butoxy group, and an ethoxyacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]acetic acid

InChI

InChI=1S/C15H28O6/c1-15(2,3)21-14(18)8-6-4-5-7-9-19-10-11-20-12-13(16)17/h4-12H2,1-3H3,(H,16,17)

InChI Key

KESVJQOAEWTJDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCOCCOCC(=O)O

Origin of Product

United States

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